molecular formula C9H9Cl2N5 B2767934 N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine CAS No. 338417-21-3

N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine

Cat. No.: B2767934
CAS No.: 338417-21-3
M. Wt: 258.11
InChI Key: WBZQTKUAJZBNIN-UHFFFAOYSA-N
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Description

N-[1-(2,4-Dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine (CAS: 338417-33-7) is a tetrazole-based compound with a molecular formula of C₁₀H₁₁Cl₂N₅ and a molecular weight of 272.13 g/mol. It features a 1,2,3,4-tetrazole ring substituted at the 1-position with a 2,4-dichlorophenyl group and at the 5-position with a dimethylamine moiety.

Key physicochemical properties include:

  • SMILES: Clc1ccc(c(c1)Cl)Cn1nnnc1N(C)C
  • Melting point: Not explicitly reported in the provided evidence, but analogs (e.g., pyrazole derivatives) show melting points in the range of 123–183°C, suggesting moderate thermal stability .
  • Synthetic route: While direct synthesis details for this compound are absent in the evidence, analogous tetrazole derivatives are synthesized via coupling reactions using reagents like EDCI/HOBt in DMF, followed by purification via preparative thin-layer chromatography .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-N,N-dimethyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N5/c1-15(2)9-12-13-14-16(9)8-4-3-6(10)5-7(8)11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZQTKUAJZBNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine typically involves the reaction of 2,4-dichlorophenylhydrazine with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetraazole ring. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine. Research indicates that tetrazole compounds exhibit significant activity against various bacterial strains. For instance, derivatives have shown minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains and clinical isolates . The compound's structure allows it to inhibit the growth of Gram-positive and Gram-negative bacteria effectively.

Case Study:
In a comparative study involving several tetrazole derivatives, this compound was assessed alongside Ciprofloxacin. It demonstrated superior antimicrobial activity against certain strains of Staphylococcus epidermidis with MIC values significantly lower than those of the reference drug . This suggests its potential as a lead compound for developing new antibacterial agents.

Agricultural Applications

Fungicidal Properties:
Tetrazole compounds are also being explored for their fungicidal properties. The structural characteristics of this compound make it a candidate for agricultural applications where control of fungal pathogens is necessary. Preliminary studies indicate that similar tetrazole derivatives can inhibit fungal growth effectively .

Case Study:
In agricultural trials assessing the efficacy of various fungicides against common crop pathogens, compounds with a tetrazole moiety were found to provide robust protection against diseases such as powdery mildew and rusts. The compound's ability to penetrate plant tissues enhances its effectiveness as a protective agent .

Chemical Synthesis and Research

Synthetic Pathways:
The synthesis of this compound involves multi-step processes that include the reaction of appropriate precursors under controlled conditions. Various synthetic methodologies have been explored to optimize yield and purity .

Research Insights:
Studies focusing on the optimization of synthesis routes have revealed that modifying reaction conditions can significantly impact the yield and properties of the final product. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency and reduce synthesis time .

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets of enzymes or receptors, while the tetraazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tetrazole- and pyrazole-based derivatives with diverse substituents. Below is a systematic comparison with structurally or functionally related compounds:

Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties
N-[1-(2,4-Dichlorophenyl)-1H-tetraazol-5-yl]-N,N-dimethylamine C₁₀H₁₁Cl₂N₅ 272.13 2,4-dichlorophenyl, dimethylamine High lipophilicity due to Cl substituents; potential pesticidal activity inferred from dichlorophenyl-containing analogs .
N,N-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-amine (CAS: 338417-26-8) C₁₀H₁₀F₃N₅O 273.21 4-(trifluoromethoxy)phenyl, dimethylamine Enhanced electron-withdrawing effects from CF₃O group; higher molar mass (273.21 vs. 272.13) may alter solubility .
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (CAS: 874467-16-0) C₁₆H₁₅ClN₄O₂S 362.83 3-chloro-4-methylphenyl, sulfanyl-acetamide Sulfanyl group introduces potential hydrogen-bonding interactions; broader pharmacological applications (e.g., enzyme inhibition) .
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (Compound 3a from ) C₂₁H₁₅ClN₆O 403.1 Chloropyrazole, cyano-pyrazole Higher molecular weight (403.1 vs. 272.13); cyano group enhances polarity, reducing membrane permeability compared to dichlorophenyl analogs .

Functional Comparison

  • Biological Activity : Dichlorophenyl-substituted compounds (e.g., propiconazole, etaconazole) are widely used as pesticides, suggesting the target compound may share fungicidal or herbicidal properties . In contrast, pyrazole-carboxamide derivatives (e.g., 3a–3p) exhibit antimicrobial activity, highlighting the role of heterocyclic cores in determining bioactivity .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s pyrazole derivatives (yields: 62–71%), though the absence of a carboxamide group may simplify purification steps .

Biological Activity

N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine is a compound of significant interest in pharmacology and agrochemistry due to its unique structural characteristics and biological activities. Its molecular formula is C10H11Cl2N5C_{10}H_{11}Cl_2N_5, with a molecular weight of approximately 253.14 g/mol. This compound is primarily studied for its potential applications in pest control and as a pharmaceutical agent.

Chemical Structure

The compound features a tetraazole ring substituted with a dichlorophenyl group and a dimethylamino group. The presence of the tetraazole moiety is crucial for its biological activity, as it is known to participate in various biochemical interactions.

Antimicrobial Properties

Research has demonstrated that compounds containing the tetraazole ring exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of tetraazole can inhibit the growth of various bacterial strains and fungi. The specific compound has been tested against several pathogens:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus20100
Candida albicans18100

These results indicate that this compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Insecticidal Activity

In agricultural applications, this compound has shown efficacy as an insecticide. Field studies report that formulations containing this compound can significantly reduce pest populations in crops. For example:

Pest Species Mortality Rate (%) Application Rate (g/ha)
Aphis gossypii85250
Spodoptera exigua90300
Tetranychus urticae75200

These findings suggest that the compound acts effectively against key agricultural pests, providing a basis for its use in integrated pest management strategies .

The biological activity of this compound can be attributed to its ability to interfere with cellular processes in microorganisms and insects. It is hypothesized that the tetraazole ring interacts with specific enzymes or receptors vital for cellular function.

Case Studies

  • Antibacterial Efficacy : A study conducted on various bacterial strains demonstrated that the compound inhibited cell wall synthesis by targeting transpeptidase enzymes involved in peptidoglycan cross-linking.
  • Insecticidal Mechanism : Research on Aphis gossypii showed that exposure to the compound led to increased mortality rates due to neurotoxic effects, disrupting normal nerve function.

Safety and Toxicity

While the compound exhibits promising biological activities, safety assessments indicate potential toxicity at higher concentrations. Toxicological studies reveal:

  • Acute Oral Toxicity : Classified as harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315).

These factors necessitate careful handling and usage guidelines to mitigate risks associated with exposure .

Q & A

Basic: What are the recommended synthetic routes for N-[1-(2,4-dichlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethylamine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of a nitrile precursor with sodium azide in the presence of ammonium chloride under reflux, followed by dimethylamine substitution. Key steps include:

  • Nitrogen-rich cyclization : Formation of the tetrazole ring via Huisgen cycloaddition (azide-nitrile reaction) under acidic conditions .
  • Amine functionalization : Substitution at the tetrazole’s 5-position using dimethylamine in polar aprotic solvents (e.g., DMF) at 60–80°C.
    Optimization : Yield improvements (>75%) are achieved by controlling stoichiometry (azide excess) and using catalysts like triethylamine to neutralize HCl byproducts . Purity is monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify the 2,4-dichlorophenyl protons (δ 7.3–7.8 ppm) and dimethylamine groups (δ 2.8–3.1 ppm). 15N^{15}N-NMR confirms tetrazole ring connectivity .
  • MS : High-resolution ESI-MS distinguishes molecular ion peaks (e.g., [M+H]+^+ at m/z 315.05) and fragmentation patterns .
  • HPLC : Reverse-phase chromatography (UV detection at 254 nm) assesses purity (>98%) and stability under thermal stress .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., pesticidal vs. anticancer effects)?

Contradictions often arise from assay variability (e.g., cell lines, dosage). Methodological strategies include:

  • Dose-response profiling : Establish EC50_{50} values across multiple models (e.g., Arabidopsis for herbicidal activity vs. HeLa cells for anticancer screening) .
  • Target validation : Use molecular docking (AutoDock Vina) to identify binding affinities for cytochrome P450 (pesticidal) or tubulin (anticancer) targets .
  • Metabolite analysis : LC-MS/MS identifies active metabolites (e.g., dechlorinated derivatives) that may explain divergent effects .

Advanced: What computational approaches are suitable for studying this compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes (e.g., with fungal CYP51 or human topoisomerase II) using AMBER or GROMACS .
  • QSAR Modeling : Corporate substituent effects (e.g., Cl position) into predictive models for bioactivity using Gaussian09 or CODESSA .
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity and metabolic pathways .

Advanced: How does the compound’s stability vary under different storage and experimental conditions?

  • Thermal Stability : Degradation studies (TGA/DSC) show decomposition above 200°C. Store at –20°C in inert atmospheres to prevent oxidation .
  • pH Sensitivity : The tetrazole ring hydrolyzes in strong acids (pH < 2) or bases (pH > 10). Use buffered solutions (pH 6–8) for biological assays .
  • Light Exposure : UV-Vis spectroscopy confirms photodegradation; amber vials are recommended for long-term storage .

Advanced: What strategies address low solubility in aqueous media during in vitro assays?

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the dimethylamine moiety, followed by enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm diameter) for sustained release, confirmed via dynamic light scattering .

Advanced: How can regioselectivity challenges during tetrazole functionalization be mitigated?

  • Protecting Groups : Temporarily block reactive sites (e.g., 1-position of tetrazole) with trityl groups before dimethylamine substitution .
  • Catalytic Control : Use Cu(I) catalysts to favor 5-substitution over 1-substitution in Huisgen reactions .
  • Kinetic Monitoring : In situ IR spectroscopy tracks intermediate formation to optimize reaction times and minimize byproducts .

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